molecular formula C17H21N3OS B5536590 4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine

4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine

Cat. No. B5536590
M. Wt: 315.4 g/mol
InChI Key: UXFMUNUHVASOAH-QGOAFFKASA-N
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Description

The molecule belongs to the piperazine derivatives, a class of organic compounds featuring a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are of significant interest in medicinal chemistry due to their versatility as pharmacophores, the part of a molecule responsible for its biological activity. They are known for their involvement in various pharmacological activities, including acting as serotonin receptor antagonists.

Synthesis Analysis

Synthesis of such complex molecules often involves multi-step organic reactions, starting from simpler piperazine scaffolds and incorporating various functional groups through nucleophilic substitution, amide formation, or alkylation reactions. For example, analogs of the serotonin antagonist have been synthesized by modifying the piperazine scaffold to improve selectivity and binding affinity to target receptors (Raghupathi et al., 1991).

Scientific Research Applications

Receptor Antagonism and Binding Affinities The piperazine derivatives, including compounds structurally similar to 4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine, have been extensively researched for their potential as receptor antagonists, particularly focusing on serotonin receptors. For instance, compounds with piperazine structures have demonstrated significant binding affinities towards the 5-HT7 receptor, exhibiting promising IC50 values indicating potent antagonist activities. This research underscores the utility of such compounds in probing the pharmacological landscape of serotonin receptors, which are critical in various neurological processes and disorders. Notably, modifications to the piperazine backbone and methoxyphenyl moiety have been shown to influence receptor selectivity and binding affinities, offering insights into the design of targeted therapeutic agents (Juhee Yoon et al., 2008).

Antimicrobial Activities Research on derivatives of piperazine, including those akin to 4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine, has also ventured into the antimicrobial domain. Syntheses of novel compounds have led to the discovery of entities with moderate to good antimicrobial activities against a range of microorganisms. This highlights the potential of piperazine derivatives in contributing to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance. The structural versatility of these compounds allows for the exploration of various substituents, optimizing antimicrobial efficacy while minimizing toxicity (H. Bektaş et al., 2010).

Chemical Synthesis and Modification The chemical synthesis of piperazine derivatives, akin to 4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine, has been a focal point of research, aiming to develop novel compounds with enhanced biological activities. Through various synthetic routes, researchers have been able to modify the piperazine core, introducing different functional groups that significantly affect the compound's biological properties. Such studies are crucial for the advancement of medicinal chemistry, providing a foundation for the development of new drugs with improved efficacy and safety profiles (Claude Larrivée Aboussafy & D. Clive, 2012).

Neurological Imaging and Diagnosis Innovative research on piperazine derivatives also extends to their potential use in neurological imaging, particularly in the visualization of serotonin receptors within the brain. The synthesis of radiolabeled compounds targeting the 5-HT1A receptor highlights the potential of these derivatives in positron emission tomography (PET) imaging. This approach offers a non-invasive method to study receptor distribution and density in vivo, contributing to a better understanding of neurological disorders and facilitating the development of targeted therapies (S. Chaturvedi et al., 2018).

properties

IUPAC Name

(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-14-7-8-15(22-14)13-18-20-11-9-19(10-12-20)16-5-3-4-6-17(16)21-2/h3-8,13H,9-12H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFMUNUHVASOAH-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=NN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=N/N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-Methoxyphenyl)-1-piperazinyl)-N-((5-methyl-2-thienyl)methylene)amine

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